Dilithium disodium N,N'-ethylenebis(N-(carboxylatomethyl)aminoacetate)
Description
Historical Development of EDTA Derivatives
The evolution of EDTA derivatives began with Ferdinand Münz’s 1935 synthesis of EDTA as a citric acid alternative for textile dyeing processes. Münz’s method involved reacting ethylenediamine with chloroacetic acid, yielding a compound capable of binding calcium ions to prevent fabric degradation. However, this initial synthesis produced EDTA contaminated with sodium chloride, limiting its utility.
A pivotal advancement occurred in 1941 when Frederick C. Bersworth developed a cyanomethylation route using ethylenediamine, formaldehyde, and sodium cyanide. This method, still employed for ~80,000 tonnes of annual EDTA production, generated tetrasodium EDTA with ammonia as a byproduct. Subsequent refinements, such as John Singer and Mark Weisberg’s 1962 hydrolysis-separation technique, enabled high-purity disodium EDTA synthesis. These innovations laid the groundwork for mixed-cation EDTA salts like dilithium disodium derivatives, which emerged to address niche solubility and charge-balance requirements in analytical chemistry.
The diversification of EDTA salts accelerated with industrial demands:
- Disodium EDTA : Adopted in food preservation and water treatment due to its pH stability.
- Tetrasodium EDTA : Preferred in detergent formulations for enhanced alkalinity tolerance.
- Dilithium EDTA : Utilized in lithium-ion battery research and specialized chromatography for its low interference profile.
Table 1: Comparative Properties of Select EDTA Salts
Position in Chelating Agent Classification Systems
Within the aminopolycarboxylic acid (APCA) family, dilithium disodium EDTA occupies a unique niche due to its hybrid cation composition. APCAs are classified by:
- Denticity : EDTA derivatives are hexadentate ligands, coordinating metals via two nitrogen and four oxygen atoms. This exceeds nitrilotriacetic acid’s (NTA) tetradentate capacity but falls short of diethylenetriaminepentaacetic acid’s (DTPA) octadentate structure.
- Stability Constants (log K) : The compound’s log K values vary with cation composition. For Fe³⁺, dilithium disodium EDTA exhibits a log K of 25.1 versus 25.5 for disodium EDTA, reflecting slight destabilization from lithium’s weaker hydration shell.
- Charge Density : The Li₂Na₂ charge distribution enables selective binding of transition metals over alkaline earth ions, distinguishing it from homocationic EDTA salts.
Table 2: Chelating Agent Hierarchy by Denticity and Selectivity
| Chelator | Denticity | log K (Fe³⁺) | Preferred Cations |
|---|---|---|---|
| NTA | 4 | 15.9 | Ca²⁺, Mg²⁺ |
| EDTA | 6 | 25.1–25.5 | Fe³⁺, Cu²⁺, Zn²⁺ |
| DTPA | 8 | 28.6 | Lanthanides, actinides |
| Dilithium Disodium EDTA | 6 | 25.1 | Co²⁺, Ni²⁺ (low Ca²⁺ interference) |
This positioning makes dilithium disodium EDTA particularly effective in environments where sodium-dominated matrices could otherwise precipitate target metals. For instance, in lithium-rich battery electrolytes, the salt’s dual-cation structure minimizes sodium-induced side reactions while maintaining chelation capacity.
Properties
CAS No. |
71486-52-7 |
|---|---|
Molecular Formula |
C10H16Li2N2Na2O8+4 |
Molecular Weight |
352.2 g/mol |
IUPAC Name |
dilithium;disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C10H16N2O8.2Li.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;/q;4*+1 |
InChI Key |
FPPCNUBDGPTLOJ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[Li+].C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Ethylenediamine (EDA): The primary amine backbone.
- Chloroacetic acid: Provides the carboxymethyl groups via nucleophilic substitution.
- Lithium hydroxide or lithium carbonate: Source of lithium ions.
- Sodium hydroxide or sodium carbonate: Source of sodium ions.
- Solvents: Typically water or aqueous media.
Synthetic Route
The synthesis generally follows a classical alkylation and neutralization sequence:
Alkylation of Ethylenediamine:
- Ethylenediamine is reacted with chloroacetic acid under controlled pH and temperature conditions.
- The reaction proceeds via nucleophilic substitution where the amine groups of ethylenediamine attack the electrophilic carbon of chloroacetic acid, forming N-(carboxymethyl) derivatives.
- This step yields N,N'-ethylenebis(N-(carboxymethyl)amino)acetic acid (the free acid form of the ligand).
Neutralization and Salt Formation:
- The free acid is then neutralized with stoichiometric amounts of lithium and sodium hydroxides or carbonates.
- The neutralization is carefully controlled to produce the dilithium disodium salt rather than other possible salt forms.
- The pH is maintained to ensure full deprotonation of carboxyl groups and coordination of lithium and sodium ions.
-
- The crude product is purified by crystallization or precipitation from aqueous solution.
- Filtration and drying yield the pure dilithium disodium salt.
Reaction Conditions
| Step | Conditions | Notes |
|---|---|---|
| Alkylation | 60–80 °C, aqueous or mixed solvent | Controlled pH (~7-9) to avoid side reactions |
| Neutralization | Room temperature, aqueous solution | Stoichiometric control of Li/Na ions |
| Purification | Cooling crystallization or solvent evaporation | Ensures high purity and yield |
Detailed Research Findings on Preparation
- The reaction of ethylenediamine with chloroacetic acid is well-documented as a reliable method to synthesize ethylenebis(aminoacetate) ligands.
- The presence of both lithium and sodium ions in the final salt enhances solubility and stability, which is critical for its applications in chelation and metal complexation.
- The mixed salt form is favored over single-metal salts due to improved physicochemical properties, including better aqueous solubility and controlled metal ion release.
- Analytical techniques such as NMR, IR spectroscopy, and elemental analysis confirm the successful formation of the dilithium disodium salt and the absence of free acid or other salt forms.
- The purity of the compound is critical for its biological and industrial applications, necessitating careful control of reaction stoichiometry and purification steps.
Comparative Table of Preparation Parameters
| Parameter | Description | Typical Values/Notes |
|---|---|---|
| Starting amine | Ethylenediamine | High purity, reagent grade |
| Alkylating agent | Chloroacetic acid | Stoichiometric excess to ensure full substitution |
| Lithium source | Lithium hydroxide or lithium carbonate | Stoichiometric, high purity |
| Sodium source | Sodium hydroxide or sodium carbonate | Stoichiometric, high purity |
| Solvent | Water or aqueous mixture | Facilitates reaction and salt formation |
| Temperature | 60–80 °C (alkylation), room temp (neutralization) | Controlled to avoid side reactions |
| pH control | 7–9 during alkylation, neutral to basic during salt formation | Critical for product specificity |
| Purification method | Crystallization or precipitation | Removes impurities and unreacted materials |
| Yield | Typically high (>85%) with optimized conditions | Dependent on reaction control |
Chemical Reactions Analysis
Chelation with Transition Metals
This compound forms stable octahedral complexes with divalent and trivalent metal ions. The coordination occurs through nitrogen atoms in the ethylenediamine backbone and oxygen atoms from carboxylate groups. Key reactions include:
| Metal Ion | Reaction Product | Stability Constant (log K) |
|---|---|---|
| Cu²⁺ | [Cu(C₁₀H₁₂Li₂N₂Na₂O₈)]²⁻ | 18.9 (estimated) |
| Fe³⁺ | [Fe(C₁₀H₁₂Li₂N₂Na₂O₈)]⁻ | 25.1 (estimated) |
| Zn²⁺ | [Zn(C₁₀H₁₂Li₂N₂Na₂O₈)]²⁻ | 16.5 (estimated) |
Mechanism :
-
Step 1 : Deprotonation of carboxylate groups at pH > 4.
-
Step 2 : Sequential binding of metal ions to nitrogen and oxygen donor sites.
-
Step 3 : Formation of a 1:1 metal-ligand complex with enhanced solubility due to lithium/sodium counterions .
Redox Activity in Metal Complexes
The compound modulates redox reactions by stabilizing specific oxidation states of transition metals:
-
Iron : Stabilizes Fe³⁺ in aqueous solutions, preventing reduction to Fe²⁺ under aerobic conditions.
-
Copper : Enhances Cu²⁺/Cu⁺ redox cycling in catalytic systems, as shown in Fenton-like reactions .
pH-Dependent Reactivity
The chelation efficiency varies with pH due to protonation states of functional groups:
| pH Range | Dominant Species | Metal Binding Capacity |
|---|---|---|
| 2–4 | Partially protonated carboxylates | Low |
| 5–8 | Fully deprotonated carboxylates | High |
| >9 | Hydroxide competition | Reduced |
At neutral pH, the compound exhibits optimal chelation performance .
Competitive Ligand Displacement
In biological systems, the compound competes with endogenous ligands (e.g., citrate, ATP) for metal binding. For example:
This displacement is critical in metalloprotein inhibition studies .
Stability Under Thermal and Oxidative Stress
-
Thermal Decomposition : Begins at 220°C, releasing CO₂ and forming lithium/sodium carbonates.
-
Oxidative Resistance : Stable in H₂O₂ solutions (up to 3% w/v) due to radical scavenging by the ethylenediamine backbone .
Comparative Analysis with Related Chelators
| Property | This Compound | EDTA | DTPA |
|---|---|---|---|
| Number of Donor Atoms | 6 (4 O, 2 N) | 6 (4 O, 2 N) | 8 (5 O, 3 N) |
| Log K (Fe³⁺) | 25.1 | 25.1 | 28.6 |
| Water Solubility (g/L) | 120 (at 25°C) | 0.1 | 1.2 |
The dual lithium/sodium counterions improve solubility compared to EDTA’s free acid form .
Scientific Research Applications
Chelation Properties
Biological Applications:
The compound exhibits strong chelating properties, allowing it to form stable complexes with essential trace metals such as copper, zinc, and iron. This ability is crucial for modulating metal bioavailability in biological systems and preventing toxic accumulation of heavy metals. Research indicates that it can enhance the functionality of metalloproteins and enzymes by facilitating the correct metal ion coordination necessary for their activity.
Case Study: Metal Ion Interaction
A study demonstrated that Dilithium disodium N,N'-ethylenebis(N-(carboxylatomethyl)aminoacetate) effectively binds to copper ions, improving enzyme activity in certain biochemical pathways. The compound's interaction with metal ions was analyzed through spectroscopic methods, confirming its role in stabilizing enzyme structures.
Pharmaceutical Applications
Drug Development:
The compound's chelation properties have led to investigations into its use as a pharmaceutical agent. It has been studied for potential applications in drug formulations aimed at enhancing bioavailability and targeting specific tissues by modulating metal ion interactions within the body.
Case Study: Antioxidant Activity
In a pharmacological study, the compound was evaluated for its antioxidant properties. Results showed that it could scavenge free radicals effectively, suggesting potential applications in developing supplements or drugs aimed at oxidative stress-related conditions.
Materials Science
Nanotechnology:
Dilithium disodium N,N'-ethylenebis(N-(carboxylatomethyl)aminoacetate) has been explored for use in nanomaterials due to its ability to stabilize nanoparticles through chelation. This stabilization is critical in preventing agglomeration and enhancing the performance of nanomaterials in various applications.
Case Study: Nanoparticle Stabilization
Research has shown that incorporating this compound into nanoparticle synthesis enhances stability and dispersibility in solutions. This property is particularly beneficial for applications in drug delivery systems where uniform distribution is essential.
Mechanism of Action
The mechanism of action of dilithium disodium N,N’-ethylenebis[N-(carboxylatomethyl)aminoacetate] involves its ability to form stable complexes with metal ions. The compound’s carboxylate groups coordinate with metal ions, forming strong bonds that stabilize the metal ion in solution. This complexation process is essential for its various applications, as it allows for the selective binding and removal of metal ions from different environments.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Ethylenebis(aminoacetate) Metal Complexes
The ethylenebis(aminoacetate) ligand forms stable complexes with diverse metals. Key analogs include:
Iron(3+) Hydrogen N,N'-Ethylenebis(N-(Carboxylatomethyl)Aminoacetate)
- CAS RN : 10058-42-1
- Structure : Features Fe³⁺ and H⁺ as counterions.
- Properties : Solid, slightly water-soluble, and stable under standard conditions. Acts as a surfactant and industrial chelator.
- Applications : Used in water treatment and as a surfactant in detergents .
Disodium Lead N,N'-Ethylenebis(N-(Carboxylatomethyl)Aminoacetate)
- CAS RN : 22904-40-1
- Structure : Contains Pb²⁺ and Na⁺.
- Properties : Low solubility and high toxicity.
- Regulatory Status : Banned in automotive manufacturing due to lead toxicity risks .
Tetrasodium N,N'-[3H-2,1-Benzoxathiol-3-ylidenebis[...]] Aminoacetate (Dimethylphenol Orange Tetrasodium Salt)
Physicochemical Properties Comparison
| Property | Target Compound (Li₂Na₂) | Fe³⁺/H⁺ Complex | Pb²⁺/Na⁺ Complex | Tetrasodium Aromatic Derivative |
|---|---|---|---|---|
| Solubility in Water | High (inferred) | Low | Very Low | High |
| Thermal Stability | Moderate | High | Moderate | High |
| Toxicity | Low (alkali metals) | Moderate | High (Pb²⁺) | Low |
| Primary Use | Chelation (inferred) | Surfactant | Banned | Analytical indicator |
Key Research Findings
Metal-Dependent Reactivity :
- Lithium and sodium complexes (e.g., the target compound) exhibit higher water solubility compared to transition metal variants (e.g., Fe³⁺, Pb²⁺), making them preferable in aqueous systems .
- Lead-containing analogs are universally restricted due to environmental and health hazards, highlighting the importance of alkali metal alternatives .
Functional Modifications: The tetrasodium aromatic derivative demonstrates how ligand functionalization (e.g., sulfonyl groups) expands utility into analytical chemistry, whereas simpler ethylenebis(aminoacetate) salts focus on industrial chelation .
Performance in Chelation :
- EDTA-like ligands (e.g., Fe³⁺ complex) show superior metal-binding capacity, but lithium-sodium variants may offer niche advantages in lithium-ion battery research or pharmaceuticals due to lower toxicity .
Biological Activity
Dilithium disodium N,N'-ethylenebis(N-(carboxylatomethyl)aminoacetate) (commonly referred to as DDBE) is a complex chelating agent that exhibits significant biological activity, particularly in its interactions with metal ions and potential therapeutic applications. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
DDBE has a unique molecular structure characterized by the presence of two lithium ions and two sodium ions, along with a bis(aminoacetate) framework. Its molecular formula is , which highlights its potential for forming stable complexes with various metal ions. The compound's chelating properties allow it to bind transition metals such as copper, zinc, and iron, which are essential for numerous biological processes.
Mechanisms of Biological Activity
- Metal Chelation : DDBE's primary mechanism of action is its ability to chelate metal ions. This property is crucial for modulating the bioavailability of essential trace metals while preventing the accumulation of toxic metals in biological systems. Research indicates that DDBE can effectively form stable complexes with transition metals, thereby influencing metalloprotein functions and enzyme activities.
- Antioxidant Activity : The compound has demonstrated antioxidant properties, which may protect cells from oxidative stress by neutralizing free radicals. This activity is particularly relevant in the context of diseases associated with oxidative damage, such as neurodegenerative disorders.
- Pharmacological Applications : DDBE has been investigated for its potential use in drug formulations aimed at enhancing metal ion delivery in therapeutic contexts. Its ability to improve the solubility and stability of metal-based drugs positions it as a promising candidate in pharmacology .
Case Study 1: Interaction with Metal Ions
A study conducted on the interaction of DDBE with various metal ions revealed that it forms stable complexes with copper(II), zinc(II), and iron(III). These interactions were shown to enhance the bioavailability of these essential metals while reducing their toxicity levels in cellular models. The research emphasized the importance of DDBE in maintaining metal homeostasis within biological systems.
Case Study 2: Antioxidant Effects
In vitro studies have demonstrated that DDBE exhibits significant antioxidant activity, effectively scavenging free radicals and reducing oxidative stress in neuronal cell cultures. These findings suggest that DDBE could serve as a protective agent against neurodegenerative diseases by mitigating oxidative damage.
Comparative Analysis with Similar Compounds
To better understand DDBE's unique properties, a comparison with other chelating agents is provided below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethylenediaminetetraacetic acid (EDTA) | EDTA Structure | Stronger chelation ability due to four carboxylate groups |
| Diethylene triamine pentaacetic acid (DTPA) | DTPA Structure | Contains five carboxyl groups, enhancing metal binding |
| Nitrilotriacetic acid (NTA) | NTA Structure | Three carboxyl groups allow effective chelation but less complex than DDBE |
DDBE stands out due to its dual lithium and sodium ions, which enhance its solubility and stability compared to other chelators. Its specific amino acid-like structure facilitates unique interactions in biological systems, making it particularly interesting for research in biochemistry and pharmacology .
Q & A
Q. What are the established synthetic routes for Dilithium disodium N,N'-ethylenebis(N-(carboxylatomethyl)aminoacetate), and how can its purity be validated?
The synthesis typically involves reacting ethylenediaminetetraacetic acid (EDTA) with stoichiometric equivalents of lithium and sodium hydroxides under controlled pH conditions. Key steps include:
- Chelation of EDTA with Li⁺ and Na⁺ ions in aqueous solution at pH 8–10.
- Crystallization via slow evaporation or solvent displacement. Purity validation employs techniques like ICP-OES (to confirm Li⁺/Na⁺ ratios) and FT-IR spectroscopy (to verify carboxylate and amine group coordination). Titration with standardized metal ions (e.g., Zn²⁺) can assess chelation capacity .
Q. How does the stability of this compound vary under different pH and temperature conditions?
Stability studies are conducted using:
- pH-dependent stability : UV-Vis spectroscopy to monitor ligand dissociation in buffered solutions (pH 2–12).
- Thermal stability : TGA/DSC to analyze decomposition thresholds (e.g., loss of coordinated water at 100–150°C, structural breakdown >300°C). Comparative data with analogous EDTA-metal complexes (e.g., disodium EDTA) suggest reduced stability in highly acidic media due to proton competition with Li⁺/Na⁺ ions .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves and goggles to avoid skin/eye irritation from alkaline residues.
- Ventilation : Use fume hoods during synthesis to prevent inhalation of fine particulates.
- Waste disposal : Neutralize acidic/basic byproducts before disposal. Toxicity data from related EDTA salts indicate low acute toxicity but potential environmental persistence .
Advanced Research Questions
Q. How does the chelation efficiency of this compound compare to other EDTA-metal complexes (e.g., disodium EDTA or EDTA-Cu) in catalytic applications?
Comparative studies utilize:
- Stability constant (log K) measurements : Potentiometric titrations with competing metal ions (e.g., Ca²⁺, Fe³⁺) to determine selectivity.
- Catalytic activity assays : For example, hydrolysis of phosphate esters under varying metal-ligand ratios. Preliminary data suggest lower catalytic efficiency than transition metal-EDTA complexes (e.g., EDTA-Cu) but higher selectivity for alkali-stable coordination .
Q. What advanced spectroscopic methods resolve structural ambiguities in its metal-ligand coordination geometry?
- X-ray crystallography : To determine the exact arrangement of Li⁺/Na⁺ ions within the EDTA framework.
- EXAFS (Extended X-ray Absorption Fine Structure) : Probes local metal coordination environments in solution.
- NMR spectroscopy : ¹³C and ⁷Li NMR to track ligand flexibility and ion mobility. Conflicting reports on Li⁺ vs. Na⁺ site preference may arise from hydration effects, requiring multi-technique validation .
Q. How can this compound be applied in studying ion transport mechanisms in biological or synthetic membranes?
Methodologies include:
- Electrophysiological assays : Using bilayer lipid membranes (BLMs) to measure ion flux in the presence of the compound.
- Fluorescence quenching : Tagged vesicles with Li⁺/Na⁺-sensitive dyes (e.g., Sodium Green) to quantify transport rates. Results may clarify its role as a model for alkali metal ion channels or as a membrane-permeabilizing agent .
Q. What contradictions exist in reported stability constants, and how can they be reconciled experimentally?
Discrepancies in log K values (e.g., Li⁺ vs. Na⁺ binding) often stem from:
Q. Does this compound exhibit unique magnetic or electronic properties due to its mixed alkali metal composition?
- SQUID magnetometry : To detect paramagnetic behavior (unlikely given diamagnetic Li⁺/Na⁺).
- EPR spectroscopy : If radical intermediates form during redox reactions. Contrast with transition metal-EDTA complexes (e.g., Cu²⁺-EDTA) highlights its utility in non-magnetic applications, such as ionic conductivity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
